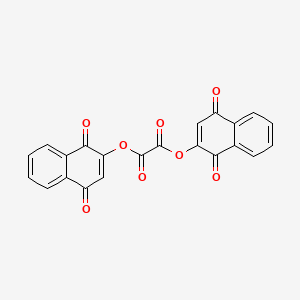
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate typically involves the reaction of 1,4-naphthoquinone with ethanedioic acid under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, which have been studied for their potential antimicrobial, antitumoral, and other biological activities .
Aplicaciones Científicas De Investigación
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate has been extensively studied for its applications in scientific research:
Chemistry: The compound is used as a precursor for synthesizing other naphthoquinone derivatives with specific properties.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound and its derivatives have shown potential as antitumoral agents, with studies indicating their effectiveness against certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis, making it effective against microbial and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar biological activities.
Lawsone: Another naphthoquinone derivative known for its antimicrobial properties.
Menadione: A synthetic naphthoquinone with vitamin K activity.
Uniqueness
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is unique due to its specific structure, which allows for the formation of various derivatives with enhanced biological activities. Its ability to generate ROS and induce oxidative stress makes it particularly effective in antimicrobial and antitumoral applications .
Propiedades
Número CAS |
137865-67-9 |
|---|---|
Fórmula molecular |
C22H10O8 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
bis(1,4-dioxonaphthalen-2-yl) oxalate |
InChI |
InChI=1S/C22H10O8/c23-15-9-17(19(25)13-7-3-1-5-11(13)15)29-21(27)22(28)30-18-10-16(24)12-6-2-4-8-14(12)20(18)26/h1-10H |
Clave InChI |
OXWJWCXVQNKRRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)OC(=O)C(=O)OC3=CC(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
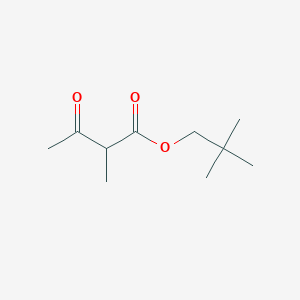
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
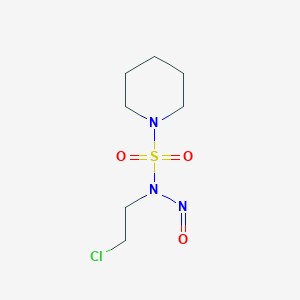
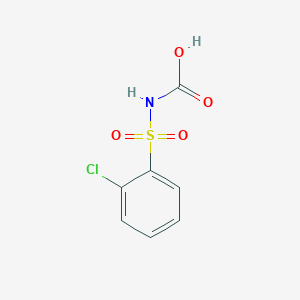
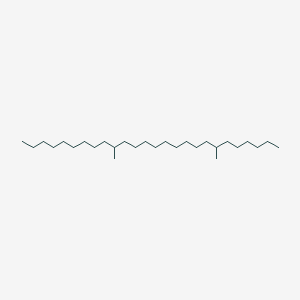

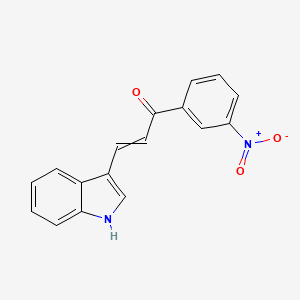
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)


